molecular formula C14H15NO B14378830 4-Methyl-2-(oxolan-3-yl)quinoline CAS No. 87991-97-7

4-Methyl-2-(oxolan-3-yl)quinoline

Cat. No.: B14378830
CAS No.: 87991-97-7
M. Wt: 213.27 g/mol
InChI Key: YXDKQSHXCUBKQN-UHFFFAOYSA-N
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Description

4-Methyl-2-(oxolan-3-yl)quinoline is a heterocyclic aromatic compound that features a quinoline core structure with a methyl group at the 4-position and an oxolan (tetrahydrofuran) ring at the 2-position. This compound is part of the quinoline family, which is known for its diverse biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-(oxolan-3-yl)quinoline can be achieved through various methods, including classical and modern synthetic approaches. One common method involves the Friedländer synthesis, which typically uses aniline derivatives and β-ketoesters as starting materials. The reaction proceeds through the formation of a Schiff base intermediate, followed by cyclization and oxidation to yield the quinoline core .

Another approach is the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an acid catalyst and an oxidizing agent. This method is known for its high yield and efficiency in producing quinoline derivatives .

Industrial Production Methods

Industrial production of quinoline derivatives often employs catalytic processes to enhance reaction efficiency and selectivity. Transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling and copper-catalyzed cyclization, are commonly used in large-scale synthesis. Additionally, green chemistry approaches, including microwave-assisted synthesis and solvent-free reactions, are gaining popularity due to their environmental benefits .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-(oxolan-3-yl)quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 4-Methyl-2-(oxolan-3-yl)quinoline involves its interaction with various molecular targets and pathways. For example, it can inhibit the activity of enzymes such as topoisomerases, which are essential for DNA replication and cell division. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells . Additionally, the compound’s ability to intercalate into DNA and disrupt its structure contributes to its antimicrobial and antimalarial activities .

Properties

CAS No.

87991-97-7

Molecular Formula

C14H15NO

Molecular Weight

213.27 g/mol

IUPAC Name

4-methyl-2-(oxolan-3-yl)quinoline

InChI

InChI=1S/C14H15NO/c1-10-8-14(11-6-7-16-9-11)15-13-5-3-2-4-12(10)13/h2-5,8,11H,6-7,9H2,1H3

InChI Key

YXDKQSHXCUBKQN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=CC=CC=C12)C3CCOC3

Origin of Product

United States

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